molecular formula C19H23ClN4O2 B6015504 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride

Cat. No.: B6015504
M. Wt: 374.9 g/mol
InChI Key: SJPPXEKIHXAUFQ-UHFFFAOYSA-N
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Description

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows it to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2.ClH/c1-14-7-9-15(10-8-14)21-18(25)13-23-17-6-3-2-5-16(17)22-19(23)20-11-4-12-24;/h2-3,5-10,24H,4,11-13H2,1H3,(H,20,22)(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPPXEKIHXAUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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